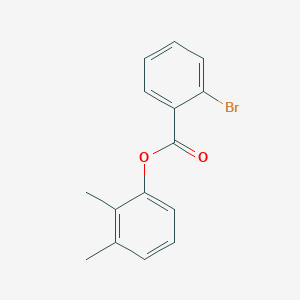

2,3-Dimethylphenyl 2-bromobenzoate

Descripción

2,3-Dimethylphenyl 2-bromobenzoate is an aromatic ester compound formed by the esterification of 2-bromobenzoic acid with 2,3-dimethylphenol. The molecule features a bromine atom at the ortho position of the benzoate moiety and two methyl substituents on the phenyl ring of the phenolic component.

Propiedades

Fórmula molecular |

C15H13BrO2 |

|---|---|

Peso molecular |

305.17g/mol |

Nombre IUPAC |

(2,3-dimethylphenyl) 2-bromobenzoate |

InChI |

InChI=1S/C15H13BrO2/c1-10-6-5-9-14(11(10)2)18-15(17)12-7-3-4-8-13(12)16/h3-9H,1-2H3 |

Clave InChI |

ARGRSTCCCCBZDF-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2Br)C |

SMILES canónico |

CC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2Br)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Bromobenzoate Esters

- 4-Bromobenzyl 2-((2,3-Dimethylphenyl)amino)benzoate (1w): This analog (from ) replaces the phenolic oxygen with an amino group, introducing hydrogen-bonding capability and altering electronic properties. The bromine at the para position (vs.

- Other Bromobenzoates : Derivatives like methyl 2-bromobenzoate lack the dimethylphenyl group, resulting in lower steric bulk and higher volatility.

Chloroacetamide Derivatives

Compounds such as 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide () share the 2,3-dimethylphenyl moiety but replace the ester with an acetamide group. This substitution increases hydrogen-bond acceptor capacity, improving solubility in aprotic solvents. The chloro substituent vs. bromo also reduces molecular weight and polarizability, impacting intermolecular interactions .

Substituent Position Effects

- Methyl Group Placement : In 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (), ethyl groups at the 2,6 positions create greater steric shielding compared to the 2,3-dimethyl configuration. This difference may reduce reactivity in nucleophilic substitutions but enhance thermal stability.

- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher electronegativity (compared to chlorine) in 2,3-dimethylphenyl 2-bromobenzoate increase van der Waals forces and melting points relative to chlorine-containing analogs .

Physicochemical and Application-Based Comparisons

Research Findings and Limitations

- Spectroscopic Characterization : Analogous compounds like 1w () are characterized via NMR and IR, with bromine and methyl groups producing distinct deshielding effects in $^1$H NMR spectra.

- chloro derivatives.

- Gaps in Data : Experimental data on melting points, solubility, and reaction kinetics for 2,3-dimethylphenyl 2-bromobenzoate are absent in the provided evidence, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.